1-Chloro-3,6-difluoro-2-nitrobenzene
Description
Molecular Architecture
1-Chloro-3,6-difluoro-2-nitrobenzene (C₆H₂ClF₂NO₂) is a monosubstituted benzene derivative featuring a nitro group (-NO₂) at the 2-position, a chlorine atom at the 1-position, and fluorine atoms at the 3- and 6-positions. This arrangement creates a para-difluoro substitution relative to the chlorine atom, with the nitro group occupying the ortho position relative to chlorine. The molecular structure is characterized by a planar aromatic ring system, with bond angles and lengths consistent with typical nitroaromatic compounds.
The nitro group introduces significant electron-withdrawing effects, while the chlorine and fluorine atoms exert inductive electron withdrawal. This combination creates a polarized electron distribution across the ring, influencing reactivity. The molecular weight is 193.53 g/mol, calculated as follows:
Crystallographic and Spatial Features
X-ray diffraction studies of analogous halonitrobenzenes (e.g., 3-chloro-2,4-difluoronitrobenzene) reveal monoclinic crystal systems with unit cell parameters a = 7.12 Å, b = 8.34 Å, and c = 10.56 Å. The nitro group typically adopts a coplanar orientation with the aromatic ring, maximizing conjugation. Intermolecular interactions are dominated by van der Waals forces and weak C–H···O hydrogen bonds between nitro oxygen atoms and adjacent aromatic protons.
Properties
IUPAC Name |
2-chloro-1,4-difluoro-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-5-3(8)1-2-4(9)6(5)10(11)12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUXVVKNMLAYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
A common approach to prepare chlorofluoronitrobenzenes such as 1-chloro-3,6-difluoro-2-nitrobenzene involves nucleophilic aromatic substitution (SNAr) of chlorine atoms on dichloronitrobenzene by fluoride ions. This is typically carried out by heating dichloronitrobenzene with an alkali metal fluoride in the presence of phase-transfer catalysts.
Reaction Conditions and Catalysts
- Starting material: Dichloronitrobenzene (positioning of chloro and nitro groups critical)
- Fluoride source: Potassium fluoride (KF) with controlled water content (~0.2 to 2.5% by weight)
- Catalysts: Quaternary ammonium salts (e.g., tetramethylammonium chloride, benzyltrimethylammonium bromide), quaternary phosphonium salts, crown ethers, or polyethylene glycol dimethyl ether
- Temperature: 125–200 °C, optimally 140–190 °C to balance reaction rate and catalyst stability
- Solvent: Typically solvent-free conditions are preferred to improve yield and simplify purification
Reaction Time and Yield
- Reaction times range from 17 to 28 hours
- High yields of chlorofluoronitrobenzenes are achievable with proper control of water content and catalyst choice
- Pretreatment of KF is often necessary to maintain low water content for optimal reaction
Advantages and Disadvantages
| Aspect | Description |
|---|---|
| Advantages | High yield, solvent-free, catalyst variety available |
| Disadvantages | Long reaction time, sensitive to water content in KF, catalyst stability concerns |
This method is well documented in patent US5545768A and is considered a practical route for producing this compound and related compounds.
Chlorination of Difluoronitrobenzene Derivatives
Method Overview
Another approach involves chlorination of difluoronitrobenzene or related intermediates using chlorine gas under controlled conditions, often with iodine as a catalyst, in polar solvents.
Reaction Conditions
- Starting material: 2,4-difluoronitrobenzene or similar difluoronitrobenzene derivatives
- Chlorinating agent: Chlorine gas (Cl2)
- Catalyst: Iodine (I2)
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), sulfolane, or concentrated sulfuric acid mixtures
- Temperature: 120–160 °C
- Reaction time: 6–8 hours
Subsequent Steps
- The chlorinated product is purified by extraction and distillation
- Hydrogenation reduction can convert nitro groups to amines if desired for further functionalization
Example Data from Patent CN1683318A
| Parameter | Value |
|---|---|
| Solvent | DMF (100 mL) |
| Temperature | 140 °C |
| Reaction time | 7 hours |
| Catalyst for reduction | Raney nickel (8 g) |
| Hydrogen pressure | 1.25 MPa |
| Reduction temperature | 50 °C |
| Reduction time | 3 hours |
This method is used for related compounds such as 3,5-dichloro-2,4-difluoronitrobenzene and can be adapted for this compound synthesis.
Nitration of Chlorodifluorobenzene Intermediates
Method Overview
Nitration of chlorodifluorobenzene derivatives is another route to obtain chlorodifluoronitrobenzene compounds. This involves electrophilic aromatic substitution using mixed acid nitrating agents.
Reaction Conditions
- Starting material: 1,3-dichloro-4,6-difluorobenzene or similar
- Nitrating agent: Mixture of oleum, sulfuric acid (H2SO4), and nitric acid (HNO3)
- Temperature: 30–45 °C during nitration
- Post-reaction: Dilution with water, extraction with solvents such as toluene or xylene, washing with sodium carbonate solution
Advantages
- High selectivity for nitration at desired positions
- Crude product can be used directly for further reactions without extensive purification
Example from Patent US5294742A
| Step | Conditions/Details |
|---|---|
| Nitration temperature | Below 30 °C during acid addition |
| Stirring time post-addition | 2 hours at 30–40 °C |
| Extraction solvent | Toluene, xylene, ethers, or polyethers |
| Washing | Sodium carbonate solution, then water |
This method is useful for preparing nitro derivatives as intermediates for further functionalization.
Summary Table of Preparation Methods for this compound
| Method | Starting Material | Key Reagents & Catalysts | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Fluoride ion exchange (SNAr) | Dichloronitrobenzene | KF (low water), quaternary ammonium/phosphonium salts, crown ethers | 125–200 °C, 17–28 h, solvent-free | High yield, catalyst variety | Long reaction time, sensitive to water |
| Chlorination of difluoronitrobenzene | Difluoronitrobenzene derivatives | Cl2, iodine catalyst, DMF or polar solvents | 120–160 °C, 6–8 h | Selective chlorination | Requires handling Cl2 and iodine catalyst |
| Nitration of chlorodifluorobenzene | Chlorodifluorobenzene | Mixed acid (oleum/H2SO4/HNO3) | 30–45 °C, 2–4 h | High selectivity, direct use of crude | Use of strong acids, exothermic |
| Oxidation of difluoroaniline | Difluoroaniline | Sodium perborate, acetic acid | 80–90 °C, 1 h | Mild conditions | Moderate yield |
Detailed Research Findings and Notes
- Water content in KF: Maintaining KF with 0.2–2.5% water is critical; too dry KF requires pretreatment, too wet reduces yield.
- Catalyst stability: Quaternary ammonium and phosphonium salts remain stable between 140–190 °C, ensuring efficient fluoride substitution.
- Reaction selectivity: Chlorination and nitration steps require careful temperature control to avoid over-substitution or side reactions.
- Hydrogenation reduction: For subsequent amine formation, Raney nickel or Pd/C catalysts under hydrogen pressure are effective.
- Environmental and safety considerations: Use of chlorine gas, oleum, and strong acids necessitates proper handling and safety protocols.
Chemical Reactions Analysis
1-Chloro-3,6-difluoro-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 1-chloro-3,6-difluoro-2-aminobenzene.
Scientific Research Applications
1-Chloro-3,6-difluoro-2-nitrobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds. It serves as a model substrate to investigate the mechanisms of nitroreductase enzymes.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is employed in the manufacture of specialty chemicals and materials, where its unique chemical properties are leveraged to achieve desired product characteristics.
Mechanism of Action
The mechanism by which 1-Chloro-3,6-difluoro-2-nitrobenzene exerts its effects is primarily through its interactions with nucleophiles and electrophiles. The presence of electron-withdrawing groups (chlorine, fluorine, and nitro) on the benzene ring makes it highly reactive towards nucleophilic substitution reactions. The nitro group, in particular, can undergo reduction to form reactive intermediates that participate in further chemical transformations.
Molecular targets and pathways involved in its action include interactions with enzymes that catalyze the reduction of nitro groups, leading to the formation of amino derivatives
Comparison with Similar Compounds
Key Properties :
- Electron-withdrawing effects : The nitro and halogen groups create a strong electron-deficient aromatic ring, making it reactive in nucleophilic substitution and coupling reactions.
- Applications : Primarily used as an intermediate in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to its ability to introduce fluorine and chlorine substituents into target molecules .
Comparison with Similar Compounds
Below is a detailed comparison of 1-chloro-3,6-difluoro-2-nitrobenzene with structurally related nitroaromatic compounds:
Table 1: Structural and Functional Comparison
Reactivity and Electronic Effects
- Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) and halogens (Cl, F) deactivate the benzene ring, directing electrophilic attacks to specific positions. For example, in this compound, the fluorine atoms at positions 3 and 6 enhance the meta-directing influence of the nitro group, favoring substitution at position 5 .
- Comparison with 1-Chloro-2,4-dinitrobenzene: The additional nitro group in 1-chloro-2,4-dinitrobenzene increases its electrophilicity and reactivity in nucleophilic aromatic substitution (e.g., with thiols in immunology applications) compared to mono-nitro analogs .
Physical Properties and Stability
- Melting/Boiling Points : Halogen and nitro substituents generally increase melting points due to stronger intermolecular forces. For instance, 1-chloro-3-nitrobenzene (CAS 121-73-3) has a melting point of 44–46°C, while fluorinated analogs like this compound are typically liquids or low-melting solids due to reduced symmetry .
- Stability : Fluorine’s electronegativity enhances stability against hydrolysis compared to chlorine-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
